1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Physicochemical Profiling Drug‑likeness Permeability

The compound 1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine (CAS 860648-60-8) is a synthetic, multifunctional pyrrole derivative bearing a phenylsulfonyl electron‑withdrawing group at the 3‑position, two methyl groups at the 4‑ and 5‑positions, and an N1‑(3‑imidazol‑1‑ylpropyl) side chain. Its molecular formula is C18H22N4O2S and its molecular weight is 358.5 g mol⁻¹.

Molecular Formula C18H22N4O2S
Molecular Weight 358.5 g/mol
CAS No. 860648-60-8
Cat. No. B3158867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
CAS860648-60-8
Molecular FormulaC18H22N4O2S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCCN3C=CN=C3)C
InChIInChI=1S/C18H22N4O2S/c1-14-15(2)22(11-6-10-21-12-9-20-13-21)18(19)17(14)25(23,24)16-7-4-3-5-8-16/h3-5,7-9,12-13H,6,10-11,19H2,1-2H3
InChIKeyYFMUMMFAEICBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(1H-Imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine (CAS 860648-60-8) – Structural and Physicochemical Baseline for Procurement Decisions


The compound 1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine (CAS 860648-60-8) is a synthetic, multifunctional pyrrole derivative bearing a phenylsulfonyl electron‑withdrawing group at the 3‑position, two methyl groups at the 4‑ and 5‑positions, and an N1‑(3‑imidazol‑1‑ylpropyl) side chain. Its molecular formula is C18H22N4O2S and its molecular weight is 358.5 g mol⁻¹ [1]. The compound is supplied at ≥95% purity (Q-NMR) and is classified as a research chemical for laboratory use only . In contrast to simpler N‑alkyl congeners, the imidazole moiety introduces additional hydrogen‑bond donor/acceptor capacity (computed topological polar surface area = 91.3 Ų) [1] and the potential for metal‑ion coordination, making this compound a distinct entry in screening libraries that require a defined heterocyclic architecture.

Why N1‑Alkyl‑Phenylsulfonyl‑Pyrrol‑2‑amines Cannot Simply Replace the Imidazolylpropyl Congener CAS 860648-60-8


The N1‑substituent on the 4,5‑dimethyl‑3‑(phenylsulfonyl)‑1H‑pyrrol‑2‑amine scaffold profoundly modulates molecular recognition, physicochemical properties, and biological target engagement. Replacement of the imidazolylpropyl chain with a simple alkyl (e.g., propyl, methoxyethyl, or cyclopropyl) eliminates the heteroaromatic imidazole ring, thereby removing a pharmacophoric element capable of π–π stacking, hydrogen bonding, and transition‑metal chelation [1]. Computed properties illustrate the divergence: the target compound possesses four hydrogen‑bond acceptors and a topological polar surface area of 91.3 Ų, whereas the 1‑propyl analog (CAS 924846‑86‑6, C15H20N2O2S) contains only two acceptors and a substantially lower polar surface area . These differences directly affect aqueous solubility, membrane permeability, and metal‑complex formation, meaning the imidazolylpropyl derivative cannot be functionally replaced by its simpler analogs without altering the experimental outcome. The quantitative evidence below substantiates the differentiation that matters for scientific selection and procurement.

Quantitative Differentiation of 1-[3-(1H-Imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine (CAS 860648-60-8) from Its Closest Structural Analogs


Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area: Imidazolylpropyl vs. 1‑Propyl Analog

The target compound contains four hydrogen‑bond acceptors (the imidazole N‑3 atom, the sulfonyl oxygens, and the primary amine) and exhibits a computed topological polar surface area (TPSA) of 91.3 Ų [1]. The 1‑propyl analog (CAS 924846‑86‑6) possesses only two hydrogen‑bond acceptors (the sulfonyl oxygens) and, lacking the imidazole ring, is predicted to have a TPSA of approximately 68 Ų (the contribution of the primary amine and sulfone moiety alone) . This 23 Ų difference in TPSA directly impacts passive membrane permeability and aqueous solubility, two critical pre‑requisites for cellular and in‑vivo assays.

Physicochemical Profiling Drug‑likeness Permeability

Metal‑Coordination Capacity: Imidazole‑Containing Target vs. 1‑Cyclopropyl Analog

The imidazole ring in the target compound is a well‑established ligand for transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺), enabling the formation of stable N‑donor coordination complexes. The 1‑cyclopropyl analog (CAS 77444‑94‑1, C15H18N2O2S) lacks any heteroaromatic nitrogen beyond the pyrrole core and cannot engage in analogous metal‑chelation [1]. While quantitative binding constants (Kd) for the target compound are not publicly available, the imidazole‑to‑alkyl substitution removes a documented pharmacophoric feature for metalloenzyme inhibition and metal‑catalyzed transformations [2].

Metallodrug Design Fragment‑Based Screening Chelation

Molecular Weight and Heavy Atom Count: Target Compound vs. 1‑(2‑Methoxyethyl) Analog

The target compound has a molecular weight of 358.5 g mol⁻¹ and 25 heavy atoms [1]. The smaller 1‑(2‑methoxyethyl) analog (CAS 860648‑70‑0, C15H20N2O3S) has a molecular weight of 308.4 g mol⁻¹ and 21 heavy atoms . The 50 Da increment and the addition of four heavy atoms are entirely attributable to the imidazolylpropyl extension, placing the target compound in a different region of fragment‑ and lead‑like chemical space (MW > 350 typically represents “lead‑like” rather than “fragment‑like” territory).

Library Design Fragment Space Coverage Molecular Complexity

Recommended Application Scenarios for 1-[3-(1H-Imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine (CAS 860648-60-8) Based on Quantitative Differentiation


Fragment‑Based Drug Discovery (FBDD) Targeting Metalloenzymes

The imidazole moiety’s well‑documented ability to coordinate Zn²⁺, Fe²⁺, and Cu²⁺ makes this compound a suitable building block for fragment‑based screening against metalloenzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases. Its higher hydrogen‑bond acceptor count (HBA = 4) and TPSA (91.3 Ų) relative to N‑alkyl analogs [1] support aqueous solubility, facilitating biophysical screening (NMR, SPR) at concentrations of 200–500 µM.

Coordination Chemistry and Catalyst Development

The imidazolylpropyl side‑chain can serve as an N‑donor ligand for transition metals, yielding well‑defined metal complexes for homogeneous catalysis or magnetic‑material precursors. The absence of this handle in 1‑cyclopropyl or 1‑propyl analogs precludes such applications [2].

Chemical Biology Probe Design Requiring Defined Pharmacophores

For projects that require a compound with a built‑in heteroaromatic ring for π–π stacking or hydrogen‑bonding interactions, the imidazolylpropyl derivative is preferable. The quantified differences in molecular weight (+50 Da vs. 1‑(2‑methoxyethyl) analog) and heavy atom count (+4) place it in lead‑like space, suitable for early‑stage probe optimization .

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